molecular formula C14H17NO4 B14266426 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid CAS No. 131818-18-3

3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid

Cat. No.: B14266426
CAS No.: 131818-18-3
M. Wt: 263.29 g/mol
InChI Key: IJZRVXKMOGZXQD-UHFFFAOYSA-N
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Description

3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amino group is then introduced to the phenyl ring through a nucleophilic substitution reaction. The final step involves the formation of the prop-2-enoic acid moiety, which can be achieved through various methods, including the Wittig reaction or Heck coupling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The Boc-protected amino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions. The phenyl ring and prop-2-enoic acid moiety provide additional sites for interaction with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid is unique due to its combination of a Boc-protected amino group, a phenyl ring, and a prop-2-enoic acid moiety. This structure provides a versatile platform for various chemical modifications and applications in different fields.

Properties

131818-18-3

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17)

InChI Key

IJZRVXKMOGZXQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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